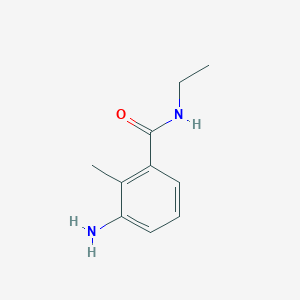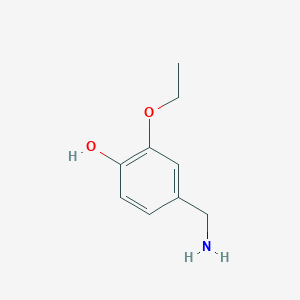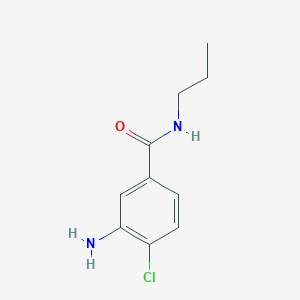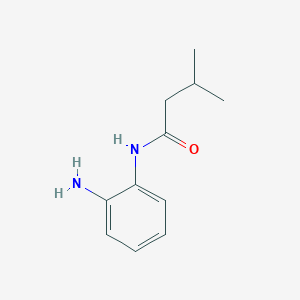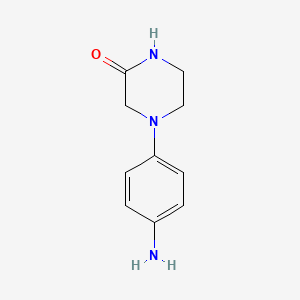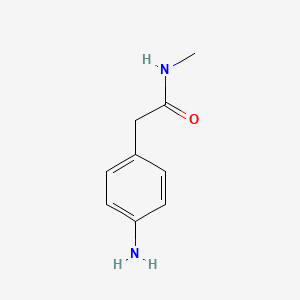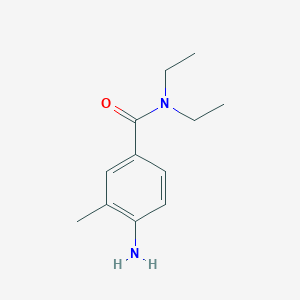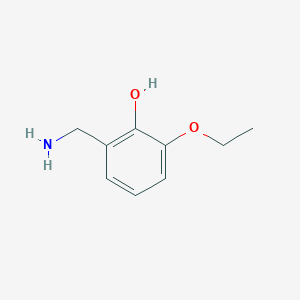
2-(アミノメチル)-6-エトキシフェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-6-ethoxyphenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring, which also bears an ethoxy substituent
科学的研究の応用
2-(Aminomethyl)-6-ethoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
Target of Action
The primary targets of 2-(Aminomethyl)-6-ethoxyphenol are bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are considered the last frontier in antibacterial development . These polymers have several advantages, including a low propensity for the emergence of resistance and a rapid bactericidal effect .
Mode of Action
2-(Aminomethyl)-6-ethoxyphenol interacts with its targets by promoting bacterial membrane permeability . This allows antibiotics to reach their intracellular target . The compound’s mode of action is thought to contribute to its good in vitro and in vivo biocompatibility .
Biochemical Pathways
It is known that cationic polymers, such as 2-(aminomethyl)-6-ethoxyphenol, can disrupt bacterial membranes, leading to bacterial death
Pharmacokinetics
The compound’s ability to promote bacterial membrane permeability suggests it may have good bioavailability
Result of Action
The result of 2-(Aminomethyl)-6-ethoxyphenol’s action is the disruption of bacterial membranes, leading to bacterial death . This makes it a potent antibacterial agent, particularly against antibiotic-resistant strains .
Action Environment
The efficacy and stability of 2-(Aminomethyl)-6-ethoxyphenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to promote bacterial membrane permeability
生化学分析
Biochemical Properties
2-(Aminomethyl)-6-ethoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between 2-(Aminomethyl)-6-ethoxyphenol and MAO can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system . Additionally, this compound can bind to certain receptors, influencing their activity and modulating biochemical pathways.
Cellular Effects
2-(Aminomethyl)-6-ethoxyphenol has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-(Aminomethyl)-6-ethoxyphenol has been shown to modulate neurotransmitter release by affecting calcium ion channels . This modulation can alter synaptic transmission and impact overall neuronal function. Furthermore, the compound can affect the expression of genes involved in oxidative stress response, thereby influencing cellular resilience to oxidative damage.
Molecular Mechanism
The molecular mechanism of 2-(Aminomethyl)-6-ethoxyphenol involves its interaction with specific biomolecules. At the molecular level, it can bind to the active sites of enzymes, leading to inhibition or activation. For instance, its binding to MAO results in the inhibition of the enzyme’s activity, preventing the breakdown of monoamines . Additionally, 2-(Aminomethyl)-6-ethoxyphenol can interact with transcription factors, altering gene expression patterns and affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Aminomethyl)-6-ethoxyphenol can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-(Aminomethyl)-6-ethoxyphenol remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Its degradation products may have different biochemical properties, potentially leading to varied cellular responses over time.
Dosage Effects in Animal Models
The effects of 2-(Aminomethyl)-6-ethoxyphenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter levels and improved cognitive function . At high doses, it can lead to toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without adverse effects.
Metabolic Pathways
2-(Aminomethyl)-6-ethoxyphenol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect its overall bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 2-(Aminomethyl)-6-ethoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carriers, facilitating its entry into target cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioactivity and therapeutic potential.
Subcellular Localization
2-(Aminomethyl)-6-ethoxyphenol exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications can direct the compound to specific cellular compartments, influencing its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-ethoxyphenol typically involves the following steps:
Nitration and Reduction: The starting material, 2-ethoxyphenol, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.
Formylation and Reduction: Alternatively, the compound can be synthesized by formylating 2-ethoxyphenol to introduce a formyl group, which is then reduced to an aminomethyl group.
Industrial Production Methods: Industrial production of 2-(Aminomethyl)-6-ethoxyphenol may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate the reduction steps under controlled conditions.
Types of Reactions:
Oxidation: 2-(Aminomethyl)-6-ethoxyphenol can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced further to form various derivatives, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon, platinum on carbon.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various aminomethyl derivatives.
Substitution Products: Halogenated, nitrated, or other substituted phenols.
類似化合物との比較
2-(Aminomethyl)phenol: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
6-Ethoxy-2-nitrophenol: Contains a nitro group instead of an aminomethyl group, leading to different reactivity and applications.
2-(Hydroxymethyl)-6-ethoxyphenol: Has a hydroxymethyl group instead of an aminomethyl group, affecting its chemical behavior.
特性
IUPAC Name |
2-(aminomethyl)-6-ethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-5,11H,2,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMFJXAQARNVFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588324 |
Source


|
| Record name | 2-(Aminomethyl)-6-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736946-64-8 |
Source


|
| Record name | 2-(Aminomethyl)-6-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1284578.png)

